molecular formula C19H25N5O2 B11969714 8-Butylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

8-Butylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B11969714
M. Wt: 355.4 g/mol
InChI Key: MHKULCKCJGEGGA-UHFFFAOYSA-N
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Description

8-(butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a butylamino group, a methyl group, and a phenylpropyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a butylamine and a phenylpropyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can be employed to reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of K2CO3 or sodium hydride (NaH) in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds

Scientific Research Applications

8-(butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

8-(butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

8-(butylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C19H25N5O2/c1-3-4-12-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)13-8-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26)

InChI Key

MHKULCKCJGEGGA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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